2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps and specific reaction conditions
Core Spiro Structure Formation: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the spiro core. This can be achieved using catalysts such as palladium or nickel in the presence of ligands.
Functional Group Introduction: Subsequent steps involve the introduction of the benzoyl and dimethoxyphenyl groups. This can be done through Friedel-Crafts acylation and etherification reactions, respectively.
Final Modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol.
Wissenschaftliche Forschungsanwendungen
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can be compared with similar spiro compounds such as:
Spiro[cyclopropane-1,2’-indene]: This compound has a simpler structure but shares the spiro core.
Spiro[indoline-3,2’-pyrrolidine]: Another spiro compound with potential medicinal applications.
Spiro[fluorene-9,9’-xanthene]: Known for its applications in material science, particularly in organic electronics.
Eigenschaften
CAS-Nummer |
1217649-26-7 |
---|---|
Molekularformel |
C36H29NO5 |
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
1-benzoyl-2-(2,5-dimethoxyphenyl)-7-methylspiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C36H29NO5/c1-21-13-16-28-23(19-21)14-18-30-36(34(39)25-11-7-8-12-26(25)35(36)40)31(27-20-24(41-2)15-17-29(27)42-3)32(37(28)30)33(38)22-9-5-4-6-10-22/h4-20,30-32H,1-3H3 |
InChI-Schlüssel |
MWWZEEPKRJMQBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C4(C(C3C(=O)C5=CC=CC=C5)C6=C(C=CC(=C6)OC)OC)C(=O)C7=CC=CC=C7C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.